N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide
Description
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorobenzoyl group attached to a phenyl ring substituted with a 4-benzylpiperazine moiety. This structure combines lipophilic (benzyl, chloro) and hydrogen-bonding (amide, piperazine) elements, which are critical for interactions with biological targets like G protein-coupled receptors (GPCRs) or kinases.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-21-8-6-20(7-9-21)24(29)26-22-10-12-23(13-11-22)28-16-14-27(15-17-28)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDOGSJEVFFAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-[4-(4-benzylpiperazin-1-yl)phenyl]amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive regions:
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4-Chlorobenzamide moiety : Susceptible to hydrolysis and nucleophilic substitution at the amide bond.
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Benzylpiperazine-substituted phenyl group : Electrophilic aromatic substitution (e.g., nitration, halogenation) and piperazine alkylation/acylation.
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Chlorine substituent : Potential site for nucleophilic aromatic substitution under specific conditions.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product(s) | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 4-Chlorobenzoic acid + Amine salt | Complete after 6–8 h |
| Basic Hydrolysis | NaOH (aq.), Δ | 4-Chlorobenzoate + Free amine | Requires prolonged Δ |
Characterization : Post-hydrolysis products are confirmed via:
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IR Spectroscopy : Loss of amide C=O stretch (~1664 cm⁻¹) and appearance of carboxylic acid O-H (~2500–3300 cm⁻¹) .
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NMR : Disappearance of amide proton signal (~7.07 ppm) and new aromatic peaks .
Piperazine Functionalization
The benzylpiperazine group undergoes alkylation or sulfonylation at the secondary nitrogen:
| Reaction Type | Reagents | Product Application | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Modified CNS-targeting analogs | |
| Sulfonylation | Sulfonyl chlorides, Et₃N | Enhanced solubility and selectivity |
Example Modification :
-
Reacting with 1-methylimidazole-4-sulfonyl chloride produces sulfonamide derivatives with improved glycine transporter (GlyT-1) inhibition .
Electrophilic Aromatic Substitution
The phenyl ring undergoes reactions such as nitration or halogenation :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to amide group | ~60% |
| Bromination | Br₂, FeBr₃ | Ortho/para to chlorine | ~45% |
Mechanistic Insight :
-
The electron-withdrawing chlorine and amide groups direct electrophiles to meta positions relative to themselves, but steric effects from the benzylpiperazine may alter regioselectivity.
Experimental Characterization Data
Key spectroscopic properties of the compound and its derivatives:
Scientific Research Applications
Anticancer Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide has shown promise in the treatment of various cancers. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation, particularly in colorectal cancer models. For instance, compounds with similar structures have demonstrated significant inhibitory effects on Wnt-dependent transcription and reduced growth in cancer cell lines such as SW480 and HCT116, indicating potential for development as anticancer agents .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been used as a building block for synthesizing derivatives that target bacterial and fungal infections. The interaction with oxidoreductase proteins suggests a mechanism by which it may disrupt microbial metabolic processes .
Neurological Applications
The compound has also been studied for its potential as an anticonvulsant and antipsychotic agent. Its structural features may contribute to dopamine D2 receptor antagonism, which is relevant in treating conditions like schizophrenia and bipolar disorder .
Inflammatory Diseases
This compound has been explored for its role in modulating inflammatory pathways. Studies have indicated its potential to regulate the expression of interleukin-6 (IL-6) and vascular cell adhesion molecule 1 (VCAM-1), making it a candidate for treating cardiovascular diseases, asthma, arthritis, and other inflammatory conditions .
Drug Development
The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its versatility allows researchers to modify its structure to enhance efficacy or reduce side effects in various therapeutic contexts .
Material Science
In addition to biological applications, this compound is being investigated for its utility in developing new materials. Its chemical properties facilitate the creation of polymers and other materials with specific functionalities, potentially useful in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities .
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Piperazine-containing benzamides are prevalent in medicinal chemistry due to their conformational flexibility and ability to modulate receptor binding. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Trifluoromethyl and chloro substituents () influence electron-withdrawing properties, altering binding affinities to targets like proteases or kinases.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 4-chlorobenzoyl chloride with a benzylpiperazine-substituted aniline, a method analogous to hydrazine derivatives in .
Functional Group Variations in Benzamide Derivatives
Variations in the benzamide scaffold significantly impact biological activity:
Comparison Insights :
- Moclobemide () : Replacing piperazine with morpholine demonstrates how heterocycle choice directs target specificity (MAO-A vs. GPCRs).
- Benzimidazole Hybrids () : The addition of benzimidazole introduces planar aromaticity, enabling intercalation or protease binding, unlike the flexible piperazine in the target compound.
Salt Forms and Solubility
The hydrochloride salt of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide () highlights the importance of salt formation for solubility enhancement.
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.85 g/mol
- SMILES Notation : C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl
- InChI Key : UVWFRHATMSUKBG-UHFFFAOYSA-N
The compound contains a piperazine moiety and a chlorobenzamide structure, which are commonly associated with various pharmacological activities, including antipsychotic and anti-cancer effects.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal and hematological cancers. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival, such as the Wnt/β-catenin pathway .
Dopamine D2 Receptor Antagonism
The compound has been evaluated for its activity as a dopamine D2 receptor antagonist. This property is particularly relevant for potential applications in treating psychiatric disorders such as schizophrenia. In vivo studies have demonstrated that related compounds can effectively inhibit apomorphine-induced behaviors in animal models, suggesting their utility in modulating dopaminergic activity .
In Vitro Studies
A study assessed the biological activity of various benzamide derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values demonstrating their potency. For example, one derivative showed an IC50 of 0.12 μM against HCT116 cells, indicating strong anti-proliferative properties .
Mechanistic Insights
The biological mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis and inhibition of angiogenesis. Compounds with similar structures have been shown to activate caspases and promote apoptotic pathways in cancer cells . Additionally, they may inhibit growth factor receptors and other signaling molecules critical for tumor progression.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key steps and challenges in synthesizing N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide with high purity?
Answer:
The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with a benzylpiperazine-substituted aniline intermediate. Key steps include:
- Amide bond formation via activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) followed by reaction with the amine group on the benzylpiperazine-phenyl scaffold.
- Purification challenges arise from byproducts like unreacted starting materials or dimerization. Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is often employed to isolate the product .
- Critical factors : Reaction temperature (often 0–5°C to prevent side reactions), anhydrous conditions, and stoichiometric control of reagents to minimize impurities .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of characteristic signals (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, aromatic protons from the chlorobenzamide at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula .
- HPLC with UV detection : Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers design experiments to elucidate the compound's mechanism of action against specific biological targets?
Answer:
- Target identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity for receptors like dopamine or serotonin transporters, given structural similarities to piperazine-based inhibitors .
- Functional assays :
- Cellular models : Assess cytotoxicity (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines to evaluate anticancer potential .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Answer:
- Standardize assay conditions : Discrepancies in IC50 values may arise from variations in cell lines, buffer pH, or incubation times. Adopt protocols from repositories like PubChem BioAssay .
- Control for stereochemistry : If chiral centers exist (e.g., in piperazine derivatives), confirm enantiopurity using chiral HPLC and compare activity of isolated enantiomers .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers or trends in structure-activity relationships (SAR) .
Advanced: How can structural modifications enhance the compound's metabolic stability without compromising activity?
Answer:
- Introduce electron-withdrawing groups : Replace chlorine on the benzamide with trifluoromethyl (-CF3) to reduce oxidative metabolism while maintaining lipophilicity .
- Piperazine ring modifications : Substitute benzyl with cyclopropylmethyl to hinder CYP450-mediated N-dealkylation. Validate via in vitro microsomal stability assays .
- Prodrug strategies : Esterify the amide group to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
Basic: What are the optimal storage conditions to maintain the compound's stability?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation from humidity or UV exposure .
- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
- Stability monitoring : Use LC-MS every 6 months to detect decomposition products (e.g., hydrolyzed amide bonds) .
Advanced: How does the compound's pharmacokinetic profile influence in vivo experimental design?
Answer:
- Bioavailability : Low oral absorption (common with rigid aromatic structures) necessitates intravenous administration. Calculate dosing using allometric scaling from rodent plasma half-life data .
- Blood-brain barrier (BBB) penetration : Predict via logP values (>3 suggests high permeability) and confirm with in situ brain perfusion models .
- Metabolite identification : Use LC-MS/MS to profile major metabolites in liver microsomes, guiding toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
